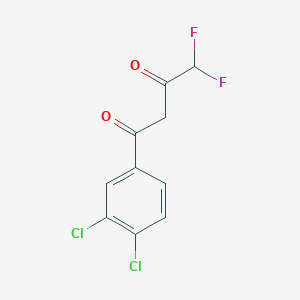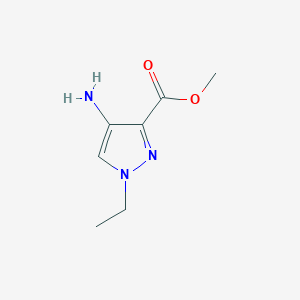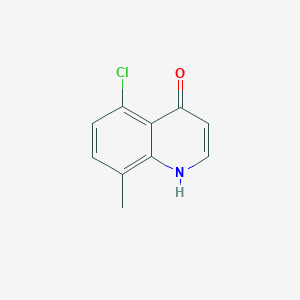
5-Chloro-8-methylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-8-methylquinolin-4-ol is a chemical compound with the molecular formula C10H8ClNO . It is also known by other names such as 5-Chloro-4-hydroxy-8-methylquinoline and 5-Chloro-8-methyl-4-quinolinol .
Synthesis Analysis
The synthesis of 5-Chloro-8-methylquinolin-4-ol and similar compounds has been the subject of various studies . For instance, a series of 2-methyl/5-chloro-8-(3-substituted propoxy) quinolines were synthesized . The compounds were characterized by IR, 1H-NMR, and elemental analysis .Molecular Structure Analysis
The molecular structure of 5-Chloro-8-methylquinolin-4-ol consists of a benzene ring fused with a pyridine moiety . The InChI representation of the molecule isInChI=1S/C10H8ClNO/c1-6-2-3-7 (11)9-8 (13)4-5-12-10 (6)9/h2-5H,1H3, (H,12,13) . Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-8-methylquinolin-4-ol are not detailed in the search results, quinoline compounds are known to be involved in a wide range of synthesis protocols . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Physical And Chemical Properties Analysis
The molecular weight of 5-Chloro-8-methylquinolin-4-ol is 193.63 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound’s XLogP3 is 2.6 .Applications De Recherche Scientifique
Synthesis and Characterization
- 5-Chloro-8-methylquinolin-4-ol derivatives are synthesized for various applications, including antimicrobial and corrosion inhibition. Patel & Patel (2017) synthesized a novel ligand related to 5-Chloro-8-methylquinolin-4-ol for antimicrobial activity testing (Patel & Patel, 2017).
Antimicrobial Applications
- Derivatives of 5-Chloro-8-methylquinolin-4-ol exhibit antimicrobial properties. Research conducted by Patel & Patel (2017) and Bouassiria et al. (2021) supports this application, with emphasis on the synthesis and study of these derivatives for inhibiting microbial growth (Patel & Patel, 2017); (Bouassiria et al., 2021).
Corrosion Inhibition
- Compounds derived from 5-Chloro-8-methylquinolin-4-ol have been studied for their corrosion inhibition properties on metals. Studies by Rouifi et al. (2020) and Rbaa et al. (2019) provide insights into how these derivatives protect metals like carbon steel in corrosive environments (Rouifi et al., 2020); (Rbaa et al., 2019).
Photophysical Properties
- The photophysical properties of 5-Chloro-8-methylquinolin-4-ol derivatives are studied for potential applications in photoinduced optical anisotropy. Bujak et al. (2020) explored the kinetics of thermal cis-trans isomerization of these compounds (Bujak et al., 2020).
Computational and Theoretical Studies
- Computational and theoretical studies are conducted to understand the interaction and properties of these derivatives. Faydy et al. (2020) and Rbaa et al. (2018) conducted such studies, emphasizing the importance of computational approaches in understanding the efficacy of these compounds (Faydy et al., 2020); (Rbaa et al., 2018).
Crystal Structure Analysis
- Crystal structure analysis of 5-Chloro-8-methylquinolin-4-ol derivatives provides insight into their physical and chemical properties. Ishida (2021) focused on the structures of hydrogen-bonded compounds of similar derivatives (Ishida, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-8-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-3-7(11)9-8(13)4-5-12-10(6)9/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSYRCRGDUOLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=O)C=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588872 |
Source


|
| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-8-methylquinolin-4-ol | |
CAS RN |
949507-37-3, 203626-37-3 |
Source


|
| Record name | 5-Chloro-8-methyl-4(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=949507-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

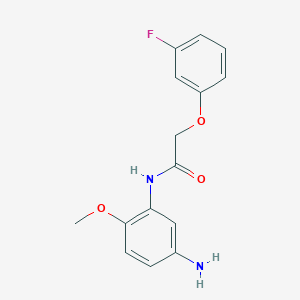
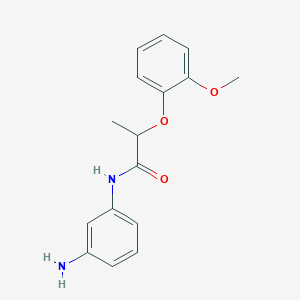


![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)
![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)

